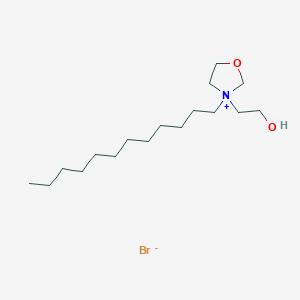
3-Dodecyl-3-(2-hydroxyethyl)-1,3-oxazolidin-3-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Dodecyl-3-(2-hydroxyethyl)-1,3-oxazolidin-3-ium bromide is a quaternary ammonium compound with a unique structure that includes a long dodecyl chain and a hydroxyethyl group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dodecyl-3-(2-hydroxyethyl)-1,3-oxazolidin-3-ium bromide typically involves the reaction of dodecylamine with ethylene oxide to form the intermediate 3-dodecyl-3-(2-hydroxyethyl)-1,3-oxazolidine. This intermediate is then quaternized with methyl bromide to yield the final product. The reaction conditions usually involve controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures.
Chemical Reactions Analysis
Types of Reactions
3-Dodecyl-3-(2-hydroxyethyl)-1,3-oxazolidin-3-ium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The bromide ion can be substituted with other anions like chloride or sulfate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reactions are typically carried out in aqueous or alcoholic solutions with the desired anion source.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Chloride or sulfate salts of the compound.
Scientific Research Applications
3-Dodecyl-3-(2-hydroxyethyl)-1,3-oxazolidin-3-ium bromide is used in various scientific research applications, including:
Chemistry: As a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: In cell culture studies as a detergent for membrane protein extraction.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Used in formulations of cleaning agents, emulsifiers, and antistatic agents.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. The long dodecyl chain interacts with hydrophobic surfaces, while the hydroxyethyl group provides hydrophilicity. This amphiphilic nature allows the compound to reduce surface tension and form micelles, which can encapsulate and solubilize hydrophobic substances. The bromide ion plays a role in the ionic interactions and stabilization of the compound in solution.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium surfactant with a longer cetyl chain.
Dodecyltrimethylammonium bromide (DTAB): Similar structure but lacks the hydroxyethyl group.
Benzalkonium chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.
Uniqueness
3-Dodecyl-3-(2-hydroxyethyl)-1,3-oxazolidin-3-ium bromide is unique due to its specific combination of a dodecyl chain and a hydroxyethyl group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring both solubilization and stabilization of hydrophobic compounds.
Properties
CAS No. |
111864-08-5 |
|---|---|
Molecular Formula |
C17H36BrNO2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-(3-dodecyl-1,3-oxazolidin-3-ium-3-yl)ethanol;bromide |
InChI |
InChI=1S/C17H36NO2.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-18(13-15-19)14-16-20-17-18;/h19H,2-17H2,1H3;1H/q+1;/p-1 |
InChI Key |
PSIHBGYBQYKWGL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+]1(CCOC1)CCO.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















